molecular formula C11H19NO4 B064677 1-Boc-3-pyrrolidineacetic acid CAS No. 175526-97-3

1-Boc-3-pyrrolidineacetic acid

Cat. No.: B064677
CAS No.: 175526-97-3
M. Wt: 229.27 g/mol
InChI Key: SKEXQIJIXQSFRX-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in various organic solvents such as ethanol and dichloromethane . This compound is commonly used in organic synthesis as a protecting group for amines, which helps in the selective modification of molecules during chemical reactions.

Scientific Research Applications

1-Boc-3-pyrrolidineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of peptides and proteins, aiding in the study of biological processes and the development of therapeutic agents.

    Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

1-Boc-3-pyrrolidineacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of N-Boc-3-pyrrolidone with trimethylphosphonyl acetate. This process includes a Wittig reaction, followed by asymmetric reduction hydrogenation and hydrolysis . The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

1-Boc-3-pyrrolidineacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups onto the pyrrolidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-3-pyrrolidineacetic acid primarily involves its role as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

1-Boc-3-pyrrolidineacetic acid can be compared with other similar compounds, such as:

    1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid group.

    N-Boc-3-pyrrolidone: A precursor in the synthesis of this compound.

    2-(1-tert-Butoxycarbonylpyrrolidin-3-yl)acetic acid: Another derivative with similar protecting group properties.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it particularly useful in selective organic synthesis.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXQIJIXQSFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402156
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175526-97-3
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-pyrrolidine-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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